5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-pyridin-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including bromine atoms, methoxy groups, and a benzodioxole moiety, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
The synthesis of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves several steps, starting with the preparation of the benzodioxole core. This core is typically synthesized through a series of bromination and methoxylation reactions. The subsequent steps involve the formation of the oxazole ring and the attachment of the pyridine moiety through condensation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and bromine groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazole ring or the pyridine moiety using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the benzodioxole core can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Condensation: The formation of the oxazole ring involves condensation reactions with hydrazides and aldehydes
Scientific Research Applications
5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and oxazole-containing molecules. Compared to these, 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 4,7-Dibromo-2,1,3-benzothiadiazole .
Properties
Molecular Formula |
C19H16Br2N4O5 |
---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16Br2N4O5/c1-9-14(19(26)24-23-7-10-4-3-5-22-6-10)25-30-15(9)11-12(20)16(27-2)18-17(13(11)21)28-8-29-18/h3-7,9,15H,8H2,1-2H3,(H,24,26)/b23-7+ |
InChI Key |
IIQOOMLFUZZTAQ-HCGXMYGOSA-N |
Isomeric SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CN=CC=C2)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
Canonical SMILES |
CC1C(ON=C1C(=O)NN=CC2=CN=CC=C2)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
Origin of Product |
United States |
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